Morpholine, 4-(isocyanoacetyl)-
Overview
Description
Morpholine, 4-(isocyanoacetyl)- is a useful research compound. Its molecular formula is C7H10N2O2 and its molecular weight is 154.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Physical Properties
Morpholine derivatives, particularly those based on 4-benzyl-4-methylmorpholinium salts, have been synthesized and evaluated for their physicochemical properties, biodegradability, and toxicity. These derivatives show potential as biomass solvents due to their moderate or low toxicity and feasibility for dissolution of cellulose, highlighting their applicability in green chemistry and industrial processes (Pernak et al., 2011).
Medicinal Chemistry Applications
Morpholine and its derivatives serve as crucial building blocks in medicinal chemistry, offering a foundation for developing therapeutics across a broad range of medical ailments. The structural manipulation of morpholine-based molecules through structure-activity relationship strategies enables the creation of diverse therapeutic agents. The inherent physicochemical properties of morpholine, such as polarity and solubility, combined with its low cost and availability, make it an attractive candidate for drug synthesis (Kumar Rupak et al., 2016).
Catalytic Applications
Morpholine derivatives have been explored for their use in catalytic applications, particularly in asymmetric synthesis. For example, chiral ferrocenylphosphine-gold(I) complexes containing morpholine groups have been effective in catalyzing the aldol reaction of methyl isocyanoacetate with aldehydes. These reactions achieve high enantio- and diastereoselectivity, producing optically active oxazolines, which are valuable intermediates in organic synthesis (Ito et al., 1987).
Pharmacological Importance
The morpholine scaffold is extensively used in the design and development of bioactive molecules due to its versatile biological and metabolic properties. It has been featured in numerous approved and experimental drugs, contributing to a wide range of pharmacological activities. Morpholine's utility in medicinal chemistry is attributed to its ability to modulate pharmacokinetic and pharmacodynamic properties, making it a privileged structure in drug discovery (Kourounakis et al., 2020).
Novel Building Blocks
Recent advances have led to the development of new morpholine-based building blocks, such as bridged bicyclic morpholines, which are significant in medicinal research. These compounds, including the synthesis of 3-oxa-6-azabicyclo[3.1.1]heptane hydrotosylate, offer a novel morpholine isostere that is achiral and possesses similar lipophilicity to morpholine. Such developments underscore the importance of morpholine derivatives as versatile intermediates for pharmaceutical research (Walker et al., 2012).
Mechanism of Action
Target of Action
Morpholine, 4-(isocyanoacetyl)-, also known as 2-isocyano-1-morpholin-4-ylethanone, is a compound that has been found to have significant antibacterial activity . The primary targets of this compound are multidrug-resistant bacteria, particularly Staphylococcus aureus . These bacteria have become a major public health concern due to the overuse and misuse of antibiotics .
Mode of Action
The compound interacts with its targets by disrupting the bacterial membrane and inducing the production of reactive oxygen species (ROS) in bacteria . This leads to the death of the bacteria, thereby exhibiting its antibacterial properties .
Biochemical Pathways
The compound affects the biochemical pathways related to bacterial growth and survival. By disrupting the bacterial membrane and inducing ROS production, it interferes with the normal functioning of the bacteria, leading to their death .
Pharmacokinetics
Morpholine derivatives are generally known for their wide range of potential applications in the field of biomedicine .
Result of Action
The result of the action of Morpholine, 4-(isocyanoacetyl)- is the death of the targeted bacteria. Furthermore, it efficiently removes biofilms produced by bacteria, inhibits the secretion of bacterial exotoxins, and enhances the activity of many existing antibiotics .
Action Environment
The action, efficacy, and stability of Morpholine, 4-(isocyanoacetyl)- can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ability to regulate lysosomal pH . .
Properties
IUPAC Name |
2-isocyano-1-morpholin-4-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-8-6-7(10)9-2-4-11-5-3-9/h2-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXRGAXRBOBIEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CC(=O)N1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50217782 | |
Record name | Morpholine, 4-(isocyanoacetyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50217782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67434-29-1 | |
Record name | Morpholine, 4-(isocyanoacetyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067434291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Morpholine, 4-(isocyanoacetyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50217782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.